10-Bromo-1,1-diethoxydecane

Description

Significance of Acetals in Organic Synthesis: Protection and Latent Functionality

Acetals are functional groups that play a crucial role in organic synthesis, primarily as protecting groups for aldehydes and ketones. libretexts.orgjove.comchemistrysteps.com A key attribute of acetals is their stability under neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents. jove.com This stability allows chemists to perform a variety of chemical transformations on other parts of a molecule without affecting the carbonyl group that has been temporarily masked as an acetal (B89532). libretexts.orgchemistrysteps.com

The formation of an acetal from an aldehyde or ketone with two equivalents of an alcohol is a reversible process catalyzed by acid. fiveable.mewikipedia.org The acetal can be readily converted back to the original carbonyl compound by treatment with aqueous acid. jove.comfiveable.me This ability to easily install and remove the acetal group makes it an ideal protective strategy. For instance, if a molecule contains both an ester and a ketone, and only the ester is meant to react with a strong nucleophile like a Grignard reagent, the ketone can be first protected as an acetal. libretexts.org The Grignard reaction can then be carried out selectively on the ester, followed by acidic workup to deprotect the acetal and regenerate the ketone. libretexts.org

Beyond their role as simple protecting groups, acetals also represent a form of "latent functionality." This means that the acetal group, while unreactive itself under many conditions, holds the potential to be converted into a reactive carbonyl group at a desired point in a synthetic sequence. This concept is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules in a controlled and efficient manner.

The Strategic Role of 10-Bromo-1,1-diethoxydecane as a Bifunctional Synthetic Intermediate

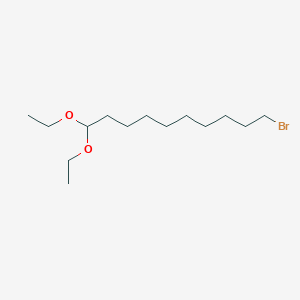

This compound is a prime example of a bifunctional synthetic intermediate. Its structure consists of a ten-carbon chain with a bromine atom at the C10 position and a diethyl acetal at the C1 position. This arrangement allows for the independent reaction of its two distinct functional ends.

The terminal bromo group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups such as azides, cyanides, or thiols. It can also be used to form organometallic reagents, for example, by reaction with magnesium to form a Grignard reagent, or used in various cross-coupling reactions.

Simultaneously, the 1,1-diethoxydecane (B1663912) moiety at the other end of the molecule is a stable acetal. This acetal protects a decanal (B1670006) functional group, which can be liberated by acid-catalyzed hydrolysis when needed. The strategic value of this compound lies in the ability to perform chemistry at the bromine-bearing end without affecting the protected aldehyde, and vice-versa.

For example, a synthetic route could involve a nucleophilic substitution at the C10 position, followed by deprotection of the acetal to reveal the aldehyde. This aldehyde could then undergo further reactions like a Wittig reaction or reductive amination. This stepwise reactivity is crucial for building long-chain, polyfunctional molecules. One documented use of a related precursor, 10-bromo-1-decanol, involves its conversion to 1,1-diethoxy-10-iododecane, which is then used in coupling reactions to synthesize complex natural products like hexadecadienals. This highlights the utility of the C10 halo-acetal scaffold in multi-step synthesis.

Research Landscape and Knowledge Gaps Pertaining to this compound

Despite its clear potential as a synthetic building block, a comprehensive review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. While its precursors, such as 10-bromo-1-decanol sigmaaldrich.comnih.gov and 10-bromo-1-decene, chemsrc.comnih.gov are commercially available and have been used in various syntheses, detailed studies on the preparation, physical properties, and full range of reactivity of this compound itself are scarce.

The synthesis of the closely related 10-chloro-1,1-diethoxydecane (B1425260) has been described, often starting from this compound, which suggests that the bromo-variant is a known, albeit not extensively studied, compound. smolecule.com The research on halogenated acetals tends to focus more on the stereochemical outcomes of reactions on cyclic acetals nih.govacs.orgresearchgate.netresearchgate.net or the development of new methods for acetal formation and deprotection. researchgate.netgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C14H29BrO2 |

|---|---|

Molecular Weight |

309.28 g/mol |

IUPAC Name |

10-bromo-1,1-diethoxydecane |

InChI |

InChI=1S/C14H29BrO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3 |

InChI Key |

SEIJNBJWVSLNGU-UHFFFAOYSA-N |

SMILES |

CCOC(CCCCCCCCCBr)OCC |

Canonical SMILES |

CCOC(CCCCCCCCCBr)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 10 Bromo 1,1 Diethoxydecane

Precursor Chemistry and Retrosynthetic Considerations

Retrosynthetic analysis of 10-bromo-1,1-diethoxydecane reveals two primary disconnection points, leading to logical precursor molecules. The most common strategies involve either the acetalization of a pre-existing bromo-alcohol or bromo-aldehyde, or the halogenation of a hydroxy acetal (B89532). The former is often more direct and avoids potential side reactions associated with introducing a bromine atom in the presence of an acid-sensitive acetal group.

Synthesis from Halogenated Alcohols (e.g., 10-bromo-1-decanol, 10-chlorodecan-1-ol)

A prevalent method for preparing this compound involves the direct conversion of 10-bromo-1-decanol. tandfonline.comchemicalbook.com This precursor contains the required ten-carbon backbone with the terminal bromine atom. The synthesis is completed by the protection of the hydroxyl group as a diethyl acetal. While direct acetalization of an alcohol is not possible, it can be achieved through a two-step process involving oxidation of the alcohol to the corresponding aldehyde, followed by acetalization.

Alternatively, a one-pot reaction can be employed where the alcohol is first oxidized to the aldehyde, which then reacts in situ with an ethanol source under acidic conditions to form the desired acetal.

Table 1: Precursor Halogenated Alcohols and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 10-bromo-1-decanol | 53463-68-6 | C10H21BrO | 237.18 | Primary precursor with a terminal bromine and a hydroxyl group ready for conversion. nih.govsigmaaldrich.com |

| 10-chlorodecan-1-ol | 52699-57-5 | C10H21ClO | 192.72 | An alternative precursor where chlorine replaces bromine. |

Acetal Formation from ω-Haloalkanals (e.g., 10-bromodecanal (B1278384), 10-chlorodecanal)

A more direct approach is the acetalization of an ω-haloalkanal, such as 10-bromodecanal. tandfonline.com This method involves the reaction of the aldehyde with an excess of ethanol or a dehydrating agent like triethyl orthoformate in the presence of an acid catalyst. This is often the preferred route due to its efficiency and high yields.

The general reaction is as follows:

Br-(CH₂)₉-CHO + 2 CH₃CH₂OH ⇌ Br-(CH₂)₉-CH(OCH₂CH₃)₂ + H₂O

Table 2: Precursor ω-Haloalkanals

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 10-bromodecanal | 79239-46-6 | C10H19BrO | 235.16 | The direct aldehyde precursor for acetalization. |

| 10-chlorodecanal | Not readily available | C10H19ClO | 190.70 | A potential, though less common, chlorinated analog. |

Reaction Conditions and Mechanistic Insights into Acetalization

The formation of the acetal from the corresponding aldehyde is a reversible reaction that requires careful control of conditions to drive the equilibrium towards the product.

Role of Acid Catalysis (e.g., p-Toluenesulfonic Acid) and Orthoformate Reagents (e.g., Triethyl Orthoformate)

Acid catalysis is essential for the acetalization reaction. p-toluenesulfonicacid-ptbba.comstudy.com A common catalyst is p-toluenesulfonic acid (p-TSA), a strong organic acid that is soluble in many organic solvents. fiveable.me The mechanism involves the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. p-toluenesulfonicacid-ptbba.comstudy.com This is followed by the formation of a hemiacetal intermediate, which is then protonated and subsequently loses a molecule of water. A second molecule of ethanol then attacks the resulting carbocation, and deprotonation yields the final acetal product. p-toluenesulfonicacid-ptbba.com

To drive the reaction to completion, the water generated must be removed. This is often achieved by using a dehydrating agent or azeotropic distillation. Triethyl orthoformate serves a dual purpose in this reaction. It acts as a source of ethoxy groups and also reacts with the water produced to form ethanol and ethyl formate, effectively removing water from the reaction mixture and shifting the equilibrium towards the acetal product. organic-chemistry.orgorgsyn.org

Solvent Selection and Reaction Optimization for Yield and Selectivity

The choice of solvent can influence the rate and yield of the acetalization reaction. nih.gov Non-polar, aprotic solvents such as toluene or hexane are often used to facilitate the removal of water via a Dean-Stark apparatus. The reaction temperature is also a critical parameter; it needs to be high enough to allow for the removal of water but not so high as to cause decomposition of the reactants or products.

For long-chain aldehydes, the reaction may be slower, and optimization of catalyst loading and reaction time is necessary to achieve high yields. mdpi.com Studies have shown that for some acetalization reactions, nearly quantitative yields can be achieved with low catalyst loading in a relatively short time. acs.org

Scale-Up Considerations and Process Efficiency in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a pilot or commercial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. youtube.combrs.beresearchgate.net

Key considerations for scale-up include:

Heat Management: The acetalization reaction is typically exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and maintain optimal reaction temperatures.

Reagent Addition: The rate of addition of reagents, particularly the acid catalyst, may need to be controlled to manage the reaction rate and temperature.

Water Removal: Efficient removal of water is critical for high conversion. The design of the reactor and condenser system must be optimized for large-scale azeotropic distillation.

Work-up and Purification: The purification method used in the lab, such as column chromatography, may not be practical on a large scale. Alternative methods like distillation or crystallization may need to be developed and optimized.

Chemical Transformations and Reactivity of 10 Bromo 1,1 Diethoxydecane

Nucleophilic Substitution at the Bromine-Bearing Carbon

The primary reaction pathway for 10-bromo-1,1-diethoxydecane involves the nucleophilic substitution at the carbon atom bonded to the bromine. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.comlibretexts.org In this concerted mechanism, a nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom, leading to the simultaneous formation of a new bond and the cleavage of the carbon-bromine bond. libretexts.orgkhanacademy.org This "backside attack" results in an inversion of stereochemical configuration if the carbon were a chiral center. masterorganicchemistry.comlibretexts.org The rate of this reaction is dependent on the concentration of both the alkyl halide and the attacking nucleophile. libretexts.org

Formation of Carbon-Carbon Bonds via Acetylide Coupling Reactions

A synthetically powerful application of this compound is its use in forming new carbon-carbon bonds through reactions with acetylide anions. masterorganicchemistry.comyoutube.com Acetylides, the conjugate bases of terminal alkynes, are potent carbon-based nucleophiles. youtube.comlibretexts.org This reaction is a cornerstone of organic synthesis as it provides a reliable method for extending carbon chains, a crucial step in building complex molecules from simpler precursors. masterorganicchemistry.comlibretexts.org The primary nature of the alkyl bromide in this compound is ideal for this transformation, as secondary and tertiary alkyl halides are more prone to undergoing elimination reactions (E2) due to the strong basicity of the acetylide ion. masterorganicchemistry.comlibretexts.org

The reaction of this compound with lithium acetylide, typically generated by deprotonating acetylene (B1199291) with a strong base like n-butyllithium or lithium amide, proceeds via an SN2 mechanism. The acetylide anion attacks the terminal carbon, displacing the bromide ion and forming a new carbon-carbon bond. This yields 1,1-diethoxy-11-dodecyne, effectively extending the ten-carbon chain by two carbons.

Similarly, reaction with lithium trimethylsilylacetylide results in the formation of the corresponding trimethylsilyl-protected alkyne. The trimethylsilyl (B98337) (TMS) group is a common protecting group for terminal alkynes, preventing their unintended deprotonation or reaction in subsequent synthetic steps. It can be selectively removed later under mild conditions, typically using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, to regenerate the terminal alkyne.

Table 1: Acetylide Coupling Reactions

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Lithium Acetylide | 1,1-Diethoxy-11-dodecyne |

| This compound | Lithium Trimethylsilylacetylide | 1,1-Diethoxy-12-(trimethylsilyl)-11-dodecyne |

The products of these acetylide coupling reactions, such as 1,1-diethoxy-11-dodecyne and its derivatives (often named as 12,12-diethoxydodec-1-yne), are highly valuable synthetic intermediates. nih.gov Their utility stems from the presence of two distinct functional groups: a terminal alkyne and a protected aldehyde.

Comparative Analysis of Halogen Leaving Group Efficacy (Bromine vs. Chlorine)

In SN2 reactions, the nature of the leaving group is critical to the reaction rate. A good leaving group is a species that is stable on its own after detaching from the carbon atom. This stability is often correlated with the strength of its conjugate acid; the weaker the base, the better the leaving group.

When comparing bromine and chlorine as leaving groups in the context of 10-halo-1,1-diethoxydecane, bromine is significantly more effective. The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond. This results in a faster rate of nucleophilic substitution for this compound compared to its chlorinated analog, 10-chloro-1,1-diethoxydecane (B1425260). researchgate.net This difference in reactivity is a general trend observed for alkyl halides in SN2 reactions. masterorganicchemistry.com The higher reactivity of the bromo-compound is practically demonstrated by the fact that 10-chloro-1,1-diethoxydecane can be synthesized from this compound, indicating the greater lability of the bromide leaving group. smolecule.com

Table 2: Comparison of Halogen Leaving Groups

| Property | Bromide (Br⁻) | Chloride (Cl⁻) |

|---|---|---|

| Conjugate Acid | HBr | HCl |

| Basicity | Weaker | Stronger |

| Leaving Group Ability | Better | Poorer |

| C-X Bond Strength | Weaker | Stronger |

| Relative SN2 Rate | Faster | Slower |

Strategic Applications as a Latent Aldehyde in Multi-Step Syntheses

A key synthetic advantage of this compound is the presence of the diethyl acetal (B89532) group, which functions as a "latent aldehyde" or a protecting group for the aldehyde functionality. chemistrysteps.com Aldehydes are highly reactive electrophiles and can interfere with many synthetic transformations, particularly those involving strong nucleophiles or bases, such as the acetylide coupling reactions discussed previously.

The diethyl acetal is stable under neutral and basic conditions, allowing reactions to be performed selectively at the other end of the molecule (the bromo group). chemistrysteps.com Once the desired modifications are complete, the acetal can be readily removed through acid-catalyzed hydrolysis to reveal the parent aldehyde, decanal (B1670006). organic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.com This deprotection is typically achieved using aqueous acid. masterorganicchemistry.com The ability to mask and then unmask the aldehyde functionality at a strategic point in a synthetic sequence is a powerful tool in multi-step synthesis, enabling the construction of complex molecules like insect pheromones where both ends of a long carbon chain require distinct chemical modifications. researchgate.netchemistrysteps.com

Applications of 10 Bromo 1,1 Diethoxydecane in Complex Molecule Synthesis

Total Synthesis of Insect Pheromones: A Prominent Application

One of the most significant applications of 10-bromo-1,1-diethoxydecane and its derivatives is in the total synthesis of insect sex pheromones. nih.govnih.gov These semiochemicals are vital for developing environmentally benign pest management strategies. nih.govresearchgate.net The C10 backbone of this compound provides a foundational structure for many long-chain pheromones.

(11Z,13Z)-11,13-Hexadecadienal is the primary female sex pheromone of the navel orangeworm (Amyelois transitella), a major agricultural pest. nih.govnih.gov The synthesis of this economically important pheromone has been successfully achieved using a strategy that relies on a C10 precursor derived from 10-bromo-1-decanol, the parent alcohol of this compound. nih.govnih.gov

In a well-established synthetic route, the C10 synthon is first prepared. 10-Bromo-1-decanol is oxidized to the corresponding aldehyde, which is then protected as a diethyl acetal (B89532). The bromide is subsequently converted to the more reactive iodide, yielding 1,1-diethoxy-10-iododecane, a direct derivative of the subject compound. nih.gov

The synthesis proceeds by coupling this C10 building block with smaller fragments. An illustrative synthesis is outlined below:

| Step | Reactants | Key Transformation | Product | Purpose |

| 1 | 1,1-diethoxy-10-iododecane, 1-propyne | Alkylation of lithium alkyne | 13,13-Diethoxytridec-2-yne | Chain extension (C10 + C3) |

| 2 | 13,13-Diethoxytridec-2-yne, Acrolein | Grignard Reaction | 16,16-Diethoxyhexadec-3-en-5-yn-1-ol | Second chain extension (C13 + C3) |

| 3 | 16,16-Diethoxyhexadec-3-en-5-yn-1-ol | Oxidation | 16,16-Diethoxyhexadec-3-en-5-yn-1-al | Formation of aldehyde for Wittig |

| 4 | 16,16-Diethoxyhexadec-3-en-5-yn-1-al, Propyltriphenylphosphonium bromide | cis-Wittig olefination | (Z)-16,16-Diethoxyhexadec-3-en-5-yne | Formation of the first (Z)-double bond |

| 5 | (Z)-16,16-Diethoxyhexadec-3-en-5-yne | Hydroboration-protonolysis | (11Z,13Z)-11,13-Hexadecadienal diethyl acetal | Reduction of alkyne to second (Z)-double bond |

| 6 | (11Z,13Z)-11,13-Hexadecadienal diethyl acetal | Acidic Hydrolysis | (11Z,13Z)-11,13-Hexadecadienal | Deprotection to yield final pheromone |

This table represents a composite of established synthetic strategies for educational purposes.

This multi-step synthesis highlights the utility of the protected C10 building block, allowing for the sequential introduction of functionality without interference from the aldehyde group, which is only revealed in the final step. nih.gov

Achieving the correct stereochemistry of the double bonds is paramount for the biological activity of pheromones. The synthesis of (11Z,13Z)-11,13-Hexadecadienal employs several key reactions that provide excellent stereochemical and regioselective control.

Sonogashira-Hagihara Coupling: In alternative syntheses, the Sonogashira-Hagihara coupling is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons. nih.govnih.gov For instance, a C10 halo-acetal can be coupled with a terminal alkyne. This palladium- and copper-catalyzed reaction proceeds with high regioselectivity, ensuring the bond forms precisely at the intended positions without isomerization. nih.gov This method is crucial for building the carbon skeleton before the stereoselective reduction of the alkyne.

Wittig Reaction: The Wittig reaction is instrumental in setting the stereochemistry of one of the double bonds. nih.gov To generate the required (Z)-alkene, a non-stabilized ylide (e.g., propylidentriphenylphosphorane) is used. The reaction between this ylide and an aldehyde intermediate proceeds under kinetic control, predominantly forming the cis or (Z)-isomer through a betaine (B1666868) intermediate that rapidly collapses to an oxaphosphetane. nih.gov

Hydroboration-Protonolysis: To create the second (Z)-double bond from an internal alkyne, a hydroboration-protonolysis sequence is often employed. nih.gov The syn-addition of a sterically hindered borane (B79455) (like dicyclohexylborane (B74569) or disiamylborane) across the triple bond, followed by protonolysis of the resulting vinylborane (B8500763) with a carboxylic acid (e.g., acetic acid), results in the clean formation of the (Z)-alkene. This method is highly stereospecific and avoids the over-reduction or isomerization often associated with other reduction techniques.

Contribution to Modular Synthesis Approaches for Long-Chain Aliphatic Compounds

The use of this compound exemplifies a modular or building block approach to synthesis. This strategy involves assembling a target molecule from several discrete, pre-functionalized fragments. The synthesis of the navel orangeworm pheromone is a clear application of a C10 + C3 + C3 strategy . nih.gov

This modular approach offers several advantages:

Flexibility: By substituting different building blocks, a variety of analogues and related long-chain compounds can be synthesized from a common intermediate. For example, using a different ylide in the Wittig step or a different alkyne in a coupling reaction would produce different pheromone analogues.

Predictability: The reactions used to connect the modules (e.g., alkylation, Wittig, coupling reactions) are generally high-yielding and predictable.

The C10 synthon derived from this compound is thus a cornerstone in the modular construction of not only pheromones but also other complex lipids and natural products.

Potential for Derivatization into Diverse Chemical Scaffolds

Beyond its role in specific total syntheses, this compound possesses the potential for derivatization into a wide array of chemical scaffolds. Its two distinct functional groups—the terminal bromide and the protected aldehyde—can be manipulated independently to access different classes of molecules.

Reactions at the Bromo-Terminus: The alkyl bromide is a versatile functional group that can participate in numerous transformations:

Nucleophilic Substitution: Reaction with nucleophiles such as cyanide, azide, or thiolates can introduce a range of new functionalities.

Grignard Reagent Formation: Conversion to an organomagnesium reagent opens up possibilities for reaction with a vast number of electrophiles (e.g., aldehydes, ketones, CO2) to form new carbon-carbon bonds.

Coupling Reactions: The bromide can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Kumada) to attach aryl or vinyl groups.

Reactions of the Acetal Group:

Deprotection: The diethyl acetal is stable under basic and neutral conditions but can be easily hydrolyzed with acid to reveal the aldehyde. This aldehyde can then undergo a host of classic carbonyl reactions (e.g., reductive amination, aldol (B89426) condensation, Knoevenagel condensation).

Transacetalization: The acetal can be exchanged under acidic conditions with other alcohols or diols to form different acetals or cyclic ketals, modifying the properties of the protecting group or introducing new structural features.

This dual functionality allows this compound to serve as a linchpin in the synthesis of bifunctional molecules, polymers, and complex heterocyclic systems, making it a valuable and adaptable tool in the synthetic chemist's arsenal.

Analytical Characterization and Structural Elucidation of 10 Bromo 1,1 Diethoxydecane

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in mapping the molecular architecture of organic compounds by probing how molecules interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural assignment can be made.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 10-Bromo-1,1-diethoxydecane, distinct signals corresponding to each unique proton environment are expected. The proton on the acetal (B89532) carbon (C1) would appear as a triplet, shifted downfield due to the deshielding effect of the two adjacent oxygen atoms. The methylene protons of the two ethoxy groups would present as a quartet, coupled to the neighboring methyl protons, which would, in turn, appear as a triplet. The long polymethylene chain would produce a complex multiplet in the standard aliphatic region. Critically, the methylene protons adjacent to the bromine atom (C10) would be deshielded, resulting in a characteristic triplet at a lower field than the other CH₂ groups of the chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The acetal carbon (C1) would be highly deshielded and appear significantly downfield. The carbons of the ethoxy groups (CH₂ and CH₃) would also have characteristic shifts. The carbon atoms of the decane chain would appear in the aliphatic region, with the carbon atom bonded to bromine (C10) being shifted downfield relative to a standard alkane due to the electronegativity of the halogen.

Interactive Table 1: Predicted NMR Spectral Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH(OEt)₂ | ~4.4-4.6 ppm (triplet) | ~102-104 ppm |

| Br-CH₂ | ~3.4 ppm (triplet) | ~33-35 ppm |

| O-CH₂-CH₃ | ~3.4-3.6 ppm (quartet) | ~60-62 ppm |

| -(CH₂)₈- | ~1.2-1.9 ppm (multiplet) | ~22-32 ppm |

| O-CH₂-CH₃ | ~1.2 ppm (triplet) | ~15-16 ppm |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands. Strong bands corresponding to C-H stretching vibrations of the aliphatic chain would be observed just below 3000 cm⁻¹. The presence of the acetal group would be confirmed by strong C-O stretching bands, typically appearing in the 1150-1050 cm⁻¹ region. docbrown.info The C-Br stretching vibration is expected to produce a moderate to strong absorption in the fingerprint region, generally between 650 and 550 cm⁻¹. docbrown.info

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | Stretching | 2850-2960 | Strong |

| Acetal C-O | Stretching | 1050-1150 | Strong |

| Alkyl C-Br | Stretching | 550-650 | Moderate-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is essential for determining the molecular weight and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, GC would first separate the compound from any impurities or side-products. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for such a molecule would include the loss of an ethoxy group (-OCH₂CH₃), loss of the entire diethoxyacetal group, and cleavage of the alkyl chain. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental composition of a molecule by distinguishing between compounds that may have the same nominal mass but different chemical formulas. For this compound (C₁₄H₂₉BrO₂), HRMS would be able to measure the mass of the molecular ion to within a few parts per million (ppm) of its calculated theoretical value, providing definitive confirmation of its elemental formula.

Chromatographic Methods for Purification and Isomer Separation (e.g., Preparative HPLC)

Chromatographic techniques are fundamental for the purification of chemical compounds. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating a desired compound from a reaction mixture in high purity. sielc.com For a relatively nonpolar molecule like this compound, a reverse-phase HPLC method would be suitable. sielc.com In this approach, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The compound is retained on the column and then eluted, with separation from more polar or less polar impurities achieved by carefully controlling the composition of the mobile phase. This technique is scalable and can be used to obtain highly pure samples for further analysis or use. sielc.com

Computational and Theoretical Investigations of 10 Bromo 1,1 Diethoxydecane Reactivity

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.netarxiv.org By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby predicting the most likely reaction pathways. pennylane.ai

For a molecule such as 10-Bromo-1,1-diethoxydecane, a primary area of interest is the reactivity of the carbon-bromine bond. This bond is susceptible to nucleophilic substitution reactions, which can proceed through different mechanisms, primarily the SN1 and SN2 pathways. jimcontent.comucsb.edulibretexts.org

SN2 Pathway: In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves in a single, concerted step. ucsb.edu Quantum chemical calculations can model the transition state of this reaction, providing its geometry and activation energy. The activation energy is a crucial parameter, as it determines the reaction rate. pennylane.ai

SN1 Pathway: A unimolecular nucleophilic substitution (SN1) reaction proceeds in two steps: first, the C-Br bond breaks to form a carbocation intermediate, which is then attacked by the nucleophile. jimcontent.comucsb.edu Computational methods can be used to calculate the energy of the carbocation intermediate and the activation energies for both its formation and its subsequent reaction.

The presence of the 1,1-diethoxy group at the other end of the decane chain is unlikely to have a significant electronic effect on the C-Br bond due to the long intervening alkyl chain. However, computational studies could precisely quantify any long-range electronic effects.

A hypothetical reaction pathway analysis for the hydrolysis of this compound to 10-hydroxy-1,1-diethoxydecane could be computationally investigated. The following table illustrates the kind of data that such a study would aim to generate.

| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kJ/mol) |

| SN2 | [HO···C10H20(OEt)2···Br]- | Data not available |

| SN1 | [C10H20(OEt)2]+ | Data not available |

Note: The values in this table are hypothetical and would need to be determined through specific quantum chemical calculations.

Furthermore, quantum chemical calculations can explore other potential reactions, such as elimination reactions where the bromoalkane is treated with a strong base to form an alkene. youtube.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

Due to the presence of numerous single bonds, long-chain molecules like this compound are highly flexible and can adopt a vast number of different three-dimensional shapes, or conformations. youtube.com Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape. researchgate.netmdpi.comscienomics.com

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. researchgate.net This allows for the observation of how the molecule folds and flexes at an atomistic level. mdpi.com For this compound, MD simulations can reveal the preferred conformations of the decane chain and the orientation of the bromo and diethoxy functional groups.

The conformational state of the molecule can influence its reactivity. For instance, some conformations might sterically hinder the approach of a nucleophile to the carbon atom bonded to the bromine, thereby slowing down an SN2 reaction. In other conformations, the reactive site might be more exposed.

The following table summarizes the types of information that can be obtained from MD simulations of this compound.

| Conformational Property | Description | Potential Impact on Reactivity |

| End-to-end distance | The distance between the bromine atom and the acetal (B89532) group. | Can influence intramolecular interactions if the chain folds back on itself. |

| Radius of gyration | A measure of the compactness of the molecule. | More compact conformations may shield the reactive C-Br bond. |

| Torsional angle distributions | The preferred rotational states around the C-C bonds of the decane chain. | Determines the local and global shape of the molecule. |

| Solvent accessible surface area | The area of the molecule that is exposed to the solvent. | The accessibility of the C-Br group to reactants in solution. |

This table presents a conceptual framework for the application of MD simulations; specific values would be generated from the simulation data.

By understanding the conformational landscape, researchers can gain insights into how the molecule's shape affects its chemical properties and reactivity. nih.govnih.gov

Structure-Reactivity Relationship Studies of Bromo-Acetal Systems

Structure-reactivity relationships aim to correlate the chemical structure of a molecule with its reaction rates and equilibria. libretexts.orglibretexts.org For a molecule like this compound, which contains two distinct functional groups—a bromoalkane and an acetal—computational studies can be particularly insightful for understanding the interplay between these groups.

Computational chemistry offers several descriptors that can be used to quantify structure-reactivity relationships:

Atomic Charges: Calculating the partial atomic charges can indicate the electrophilicity of the carbon atom bonded to the bromine. A more positive charge would suggest a higher susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For a nucleophilic substitution reaction, the interaction between the nucleophile's HOMO and the substrate's LUMO is crucial.

The following table outlines key structural features of this compound and their expected influence on its reactivity.

| Structural Feature | Expected Influence on Reactivity |

| Primary Bromoalkane | Favors SN2 reactions over SN1 due to the instability of the corresponding primary carbocation. |

| Long Alkyl Chain | Provides conformational flexibility. The length of the chain isolates the two functional groups electronically. |

| Acetal Group | Generally unreactive under neutral and basic conditions. The ether oxygens have a minor electron-withdrawing inductive effect. |

This table is based on established principles of organic chemistry and would be further refined by specific computational studies.

Future Perspectives and Research Directions

Green Chemistry Approaches to 10-Bromo-1,1-diethoxydecane Synthesis

The traditional synthesis of acetals often involves the use of strong mineral acids and stoichiometric reagents, which can generate significant chemical waste. rsc.org The principles of green chemistry encourage the development of more environmentally benign methodologies. Recent advancements in photocatalysis and heterogeneous catalysis offer promising alternatives for the synthesis of acetals, which could be adapted for this compound.

Photocatalytic acetalization, for instance, has been shown to be effective for a variety of aldehydes using organic dyes like Eosin Y or acid red 52 under visible light irradiation. organic-chemistry.orgresearchgate.netfao.org These methods operate under neutral and mild conditions, often using the alcohol reactant as the solvent, thereby reducing the need for hazardous reagents and simplifying purification. rsc.org The application of such photocatalytic systems to the synthesis of this compound from 10-bromodecanal (B1278384) could significantly improve the sustainability of its production.

Heterogeneous acid catalysts, such as perchloric acid adsorbed on silica (B1680970) gel or zirconium tetrachloride, also present a greener alternative to traditional homogeneous catalysts. organic-chemistry.org These solid-supported catalysts can be easily recovered and reused, minimizing waste and improving process efficiency. The development of robust and recyclable catalysts for the acetalization of long-chain functionalized aldehydes like 10-bromodecanal is a key area for future research.

| Method | Catalyst | Conditions | Advantages | Potential for this compound |

|---|---|---|---|---|

| Photocatalysis | Eosin Y, Acid Red 52 | Visible light, room temperature | Mild, neutral conditions, low catalyst loading | High potential for a sustainable synthesis route. |

| Heterogeneous Catalysis | Silica-supported acids, ZrCl4 | Solvent-free or minimal solvent | Catalyst recyclability, reduced waste | Promising for scalable and environmentally friendly production. |

Exploration of Novel Catalytic Reactions Involving the Bromo-Acetal Moiety

The unique structure of this compound, featuring both a terminal alkyl bromide and a protected aldehyde, offers opportunities for novel catalytic transformations. While the reactivity of each functional group is independently well-understood, the interplay between them under various catalytic conditions is an area ripe for investigation.

Future research could focus on developing catalytic systems that selectively activate one functional group in the presence of the other. For example, transition metal-catalyzed cross-coupling reactions at the C-Br bond, while preserving the acetal (B89532), could lead to a diverse range of derivatives. Conversely, catalytic reactions that transform the acetal, perhaps through a transiently generated enol ether, while leaving the bromide intact, would open up new synthetic pathways.

Furthermore, the development of dual-catalytic systems that can sequentially or concertedly activate both the bromo and acetal moieties could lead to complex molecular architectures from this relatively simple starting material. The exploration of enantioselective catalytic transformations involving this prochiral molecule could also be a fruitful area of research, potentially leading to the synthesis of chiral building blocks for pharmaceuticals or advanced materials. harvard.edunih.gov

Expansion of Synthetic Utility Beyond Pheromone Chemistry

The application of this compound has been predominantly confined to its role as a precursor in pheromone synthesis. However, its structure is well-suited for applications in polymer chemistry and materials science. The terminal bromide can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), while the acetal group can be a latent aldehyde for post-polymerization modification. researchgate.net

Recent studies have demonstrated the synthesis of functionalized and degradable polyesters through the copolymerization of lactide with cyclic acetals. nih.govacs.org this compound could be a valuable monomer in the synthesis of functional polymers. For instance, it could be converted to a polymerizable derivative, such as a methacrylate (B99206) with a pendant bromo-acetal chain. The resulting polymer would possess a backbone with regularly spaced functional handles (the bromine atoms) that can be further modified to introduce a variety of functionalities. The acetal groups within the polymer chain would also introduce points of degradability under acidic conditions. researchgate.net

| Polymerization Strategy | Role of this compound Derivative | Resulting Polymer Features | Potential Applications |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Well-defined block copolymers with a bromo-acetal end-group. | Amphiphilic block copolymers for self-assembly. |

| Copolymerization with Lactide (after conversion to a cyclic acetal) | Comonomer | Degradable polyesters with pendant bromo groups. | Functional and recyclable biomaterials. |

Interdisciplinary Research with Biological and Materials Science

The interface between chemistry, biology, and materials science offers exciting prospects for this compound. In materials science, the ability to synthesize functional polymers from this monomer opens the door to creating materials with tailored properties. For example, the introduction of bioactive molecules onto the polymer backbone via the bromide functionality could lead to the development of drug-eluting coatings or functional biomaterials. The inherent degradability of the acetal linkages could be exploited for creating transient medical implants or environmentally friendly plastics. researchgate.net

In the realm of biological science, while there is currently no documented bioactivity for this compound itself, the presence of a long alkyl chain and a reactive bromide suggests that it could be a starting point for the synthesis of novel bioactive compounds. Brominated natural products are known to exhibit a wide range of biological activities. nih.gov A systematic investigation into the biological effects of derivatives of this compound could uncover new therapeutic leads. For instance, its derivatives could be screened for antimicrobial, antifungal, or anticancer properties. nih.gov The synthesis of libraries of compounds based on the this compound scaffold for high-throughput screening is a promising direction for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.